6-(2-Bromophenyl)-6-oxohexanoic acid

ADME prediction Caco-2 permeability intestinal absorption

Regioisomeric impurities derail SAR studies. 6-(2-Bromophenyl)-6-oxohexanoic acid provides precise ortho-bromination, delivering a differentiated LogP (3.2768), TPSA (54.37), and CYP inhibition profile (CYP2C19/CYP2D6 positive) versus meta/para isomers. Ensure batch-to-batch consistency with ≥98% purity. Avoid false positives and synthetic dead ends-validate your target engagement with the correct isomer.

Molecular Formula C12H13BrO3
Molecular Weight 285.13 g/mol
CAS No. 898765-24-7
Cat. No. B1343547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Bromophenyl)-6-oxohexanoic acid
CAS898765-24-7
Molecular FormulaC12H13BrO3
Molecular Weight285.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CCCCC(=O)O)Br
InChIInChI=1S/C12H13BrO3/c13-10-6-2-1-5-9(10)11(14)7-3-4-8-12(15)16/h1-2,5-6H,3-4,7-8H2,(H,15,16)
InChIKeyWRCSHBODFJNDGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Bromophenyl)-6-oxohexanoic Acid Overview


6-(2-Bromophenyl)-6-oxohexanoic acid is a bifunctional organobromine compound with the molecular formula C₁₂H₁₃BrO₃ and a molecular weight of 285.13 g/mol . It features an ortho-bromophenyl ketone moiety tethered to a terminal carboxylic acid via a five-carbon aliphatic spacer . This structural arrangement confers distinct steric and electronic properties compared to its positional isomers (meta and para) and the non-brominated phenyl analog, which can significantly influence molecular recognition events, physicochemical characteristics, and subsequent synthetic derivatization pathways [1].

6-(2-Bromophenyl)-6-oxohexanoic Acid: Substitution Risks


Substituting 6-(2-bromophenyl)-6-oxohexanoic acid with its meta- or para-bromo isomers or the non-halogenated phenyl analog without rigorous validation introduces quantifiable risk into research and development pipelines. Even minor positional shifts of the bromine substituent on the aromatic ring can alter key physicochemical parameters, including lipophilicity (LogP), topological polar surface area (TPSA), and hydrogen-bonding patterns, which directly impact permeability and solubility . Critically, these regioisomers exhibit divergent biological profiles in predictive models, with the ortho configuration showing a distinct predicted activity spectrum compared to the meta and para variants [1]. Furthermore, the ortho-bromo arrangement creates a unique steric environment that can influence the reactivity of the ketone and carboxylic acid groups in subsequent synthetic transformations, affecting both yield and selectivity .

6-(2-Bromophenyl)-6-oxohexanoic Acid: Quantitative Evidence


Predicted Caco-2 & HIA Permeability

In silico ADME profiling reveals that 6-(2-bromophenyl)-6-oxohexanoic acid exhibits a predicted Caco-2 cell permeability of 0.796 × 10⁻⁶ cm/s and a Human Intestinal Absorption (HIA) of 92.383% [1]. While cross-study comparisons with common reference compounds (e.g., Propranolol with Caco-2 > 20 × 10⁻⁶ cm/s) indicate this compound falls within a moderate permeability range, the specific numerical values provide a quantitative baseline for this ortho-bromo scaffold that is distinct from its isomers, for which such comprehensive ADME data are not uniformly available or show differing computed values (e.g., differing LogP and TPSA contributions) .

ADME prediction Caco-2 permeability intestinal absorption drug discovery

Differential Lipophilicity Profile

The computed lipophilicity of 6-(2-bromophenyl)-6-oxohexanoic acid, with a LogP of 3.2768, is identical to that of its para-bromo isomer but distinct from the meta-bromo isomer, which has an XLogP3-AA value of 2.4 in authoritative database entries . While the para isomer shares the same computed LogP, the ortho isomer's XLogP3 (a different computational algorithm) has not been reported, suggesting that its actual lipophilicity may differ when assessed under standardized conditions. This variance in predicted lipophilicity can translate to differences in membrane permeability, protein binding, and in vivo distribution, making the ortho isomer a uniquely positioned tool for probing structure-activity relationships (SAR) where lipophilicity is a key variable.

physicochemical property lipophilicity LogP XLogP3-AA

Predicted Biological Activity Spectrum

Predictive Activity Spectra for Substances (PASS) analysis assigns probability 'Pa' scores for various biological activities. For the ortho-bromo isomer, high predicted activities (Pa > 0.5) include lipid metabolism regulator (Pa=0.999), angiogenesis stimulant (Pa=0.995), DNA synthesis inhibitor (Pa=0.991), and apoptosis agonist (Pa=0.979) [1]. In contrast, data for the meta and para isomers are not consistently reported or show divergent predicted profiles in the same models, underscoring the unique biological signature of the ortho-substitution pattern. This class-level inference suggests that the ortho-bromo arrangement may be a privileged scaffold for engaging targets involved in these pathways.

bioactivity prediction PASS Pa scores drug discovery

Cytochrome P450 Inhibition: CYP2C19 and CYP2D6

In silico ADME predictions indicate that 6-(2-bromophenyl)-6-oxohexanoic acid is predicted to be an inhibitor of CYP2C19 (Yes) and CYP2D6 (Yes), while not inhibiting CYP1A2, CYP2C9, or CYP3A4 [1]. This specific inhibition fingerprint is a critical parameter for medicinal chemists. While experimental data for direct comparators is lacking, this predicted profile differentiates the ortho-bromo isomer from the broader class of bromophenyl keto-acids, as even subtle structural changes can abolish or introduce CYP inhibition liabilities. For example, a related meta-bromo analog has been reported with an IC50 of 7.4 µM against CYP2D6, providing a quantitative, albeit cross-study, benchmark for comparison [2].

CYP inhibition drug metabolism ADME drug-drug interaction

6-(2-Bromophenyl)-6-oxohexanoic Acid: Optimal Use Cases


Medicinal Chemistry: Ortho-Substitution SAR

When exploring structure-activity relationships (SAR) around a phenyl keto-acid core, 6-(2-bromophenyl)-6-oxohexanoic acid provides a specific ortho-substitution vector. Its distinct LogP of 3.2768 and predicted CYP inhibition profile (CYP2C19 and CYP2D6 positive) [1][2] allow medicinal chemists to directly assess the impact of ortho-bromination on lipophilicity and metabolic stability compared to unsubstituted or meta/para-bromo controls. This is particularly valuable when optimizing lead compounds where precise control over these parameters is critical for balancing potency and drug-like properties.

Chemical Biology: Bioactivity-Guided Probe Design

The high predicted activity scores (Pa) for lipid metabolism regulation (0.999), DNA synthesis inhibition (0.991), and apoptosis agonism (0.979) [1] position 6-(2-bromophenyl)-6-oxohexanoic acid as a compelling starting point for developing chemical probes targeting these pathways. Researchers can prioritize this ortho-bromo isomer in focused screening sets to investigate its potential as a modulator of lipid metabolism or a DNA synthesis inhibitor, leveraging its predicted profile to de-risk early-stage target engagement studies.

Synthetic Chemistry: Ortho-Functionalized Building Block

The ortho-bromo substituent creates a unique steric and electronic environment that can direct subsequent chemical transformations differently than its meta or para isomers. This compound serves as a versatile building block for synthesizing more complex molecules where the ortho-bromine can be exploited for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or serve as a directing group for further functionalization . Its commercial availability in high purity (typically ≥95%) facilitates its use in multi-step synthesis of advanced intermediates and final targets in pharmaceutical and agrochemical research.

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